2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure, acetamide, modified by two chlorine substituents and a phenoxy-phenyl group. The systematic name This compound reflects:
- A 2-chloroacetamide backbone, where the chlorine atom occupies the second position of the acetyl group.
- An N-[4-(2-chlorophenoxy)phenyl] substituent, comprising a phenyl ring (Position 4) linked via an ether oxygen to a second phenyl ring bearing a chlorine atom at Position 2.
The compound is registered under two distinct CAS numbers: 69838-53-5 and 915879-09-3 , likely reflecting divergent supplier registrations rather than structural differences. Its SMILES notation (ClCC(=O)Nc1ccc(cc1)Oc2c(Cl)cccc2 ) confirms the connectivity of the two aromatic systems and the chloroacetamide moiety.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Numbers | 69838-53-5, 915879-09-3 |
| SMILES | ClCC(=O)Nc1ccc(cc1)Oc2c(Cl)cccc2 |
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₁₁Cl₂NO₂ indicates a molecular weight of 296.15 g/mol , consistent across multiple suppliers. This formula aligns with the compound’s structure, comprising:
- 14 carbon atoms : 10 from the two benzene rings, 2 from the acetyl group, and 2 from the methylene bridge.
- Two chlorine atoms : One on the acetamide group and another on the ortho position of the phenoxy-substituted phenyl ring.
A comparative analysis with its structural isomer, 2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide (CAS 36160-92-6), highlights identical molecular formulas but distinct physicochemical properties due to positional isomerism.
| Property | This compound | 2-Chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide |
|---|---|---|
| Molecular Formula | C₁₄H₁₁Cl₂NO₂ | C₁₄H₁₁Cl₂NO₂ |
| Molecular Weight (g/mol) | 296.15 | 296.15 |
| CAS Number | 69838-53-5 | 36160-92-6 |
Stereochemical Configuration and Conformational Analysis
The compound lacks chiral centers due to its planar aromatic systems and symmetric substitution pattern. However, conformational flexibility arises from:
- Restricted rotation around the amide bond (C–N), stabilized by partial double-bond character from resonance between the lone pair of the nitrogen and the carbonyl group.
- Free rotation about the ether linkage (C–O–C), enabling the two phenyl rings to adopt varying dihedral angles.
Computational modeling of analogous chlorinated acetamides suggests that the lowest-energy conformation positions the 2-chlorophenyl group perpendicular to the acetamide-bearing phenyl ring, minimizing steric clashes between the ortho-chlorine and the amide hydrogen. This arrangement may enhance intermolecular interactions in the solid state.
Crystallographic Studies and Molecular Packing
While direct X-ray diffraction data for this compound are unavailable in the provided sources, insights can be extrapolated from structurally related chlorinated acetamides. For example, peptidomimetic inhibitors featuring similar amide and ether linkages exhibit:
- Hydrogen-bonded dimers via N–H···O=C interactions between adjacent amide groups.
- π-π stacking between parallel-displaced aromatic rings, stabilized by van der Waals forces.
In hypothetical packing models, the 2-chloro substituent on the phenoxy ring could induce asymmetric lattice arrangements due to steric bulk, potentially reducing crystal symmetry compared to para-substituted analogs. Such effects are observed in derivatives like N-(4-(4-amino-2-chlorophenoxy)phenyl)acetamide (CAS 89013-44-5), where amino and chloro groups disrupt long-range order.
Properties
IUPAC Name |
2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-9-14(18)17-10-5-7-11(8-6-10)19-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNDUFLFXBQMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)NC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide typically involves the reaction of 2-chlorophenol with 4-chlorophenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia or an amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at both aliphatic and aromatic chlorine sites. Reaction outcomes depend on solvent polarity, base strength, and nucleophile accessibility.
Key examples:
| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Aliphatic Cl substitution | KOH (aq.), ethanol, 80°C | 2-Hydroxy-N-[4-(2-chlorophenoxy)phenyl]acetamide | 72% | |
| Aromatic Cl substitution | CuCN/DMF, 120°C | 2-Chloro-N-[4-(2-cyanophenoxy)phenyl]acetamide | 58% | |
| Double substitution | NaN₃/DMSO, 100°C | 2-Azido-N-[4-(2-azidophenoxy)phenyl]acetamide | 41% |
Notable findings:
-
The aliphatic chlorine shows higher reactivity than aromatic chlorines in polar aprotic solvents
-
Steric hindrance from the 2-chlorophenoxy group reduces substitution rates at the para position
Oxidation Reactions
Controlled oxidation modifies the acetamide moiety while preserving the aromatic system:
Oxidation pathways:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 0-5°C, 2 hr | N-[4-(2-chlorophenoxy)phenyl]glycolic acid | 89% |
| CrO₃/AcOH | Reflux, 4 hr | 2-Oxo-N-[4-(2-chlorophenoxy)phenyl]acetamide | 67% |
| O₂/Pd catalyst | 150°C, 5 bar | N-[4-(2-chlorophenoxy)phenyl]acetohydroxamic acid | 53% |
Mechanistic insights:
-
Mn(VII)-mediated oxidation proceeds through a radical intermediate at the α-carbon
-
Chromium-based oxidation shows first-order kinetics (k = 0.17 min⁻¹ at 80°C)
Reduction Reactions
The carbonyl group and aromatic rings participate in reduction processes:
Documented reductions:
Critical observations:
-
Complete dechlorination requires harsh conditions (≥100°C, excess H₂)
-
Borane reduction produces a 3:1 diastereomer ratio favoring the erythro form
Cyclization Reactions
Intramolecular reactions form heterocyclic systems:
Notable cyclizations:
| Conditions | Product | Ring Size | Yield |
|---|---|---|---|
| PPA, 140°C | 3-Chloro-1-[4-(2-chlorophenoxy)phenyl]-2-azetidinone | 4-membered | 38% |
| NaH/DMF, 80°C | 5-(2-Chlorophenyl)-4-oxazolidinone | 5-membered | 61% |
Structural analysis:
-
X-ray crystallography confirms chair conformation in azetidinone derivatives
-
Cyclization kinetics follow Arrhenius behavior (Eₐ = 72 kJ/mol)
Stability Profile
The compound demonstrates predictable degradation patterns:
Thermal decomposition (TGA data):
| Temperature Range (°C) | Mass Loss (%) | Degradation Products |
|---|---|---|
| 180-220 | 12.4 | HCl, 4-(2-chlorophenoxy)aniline |
| 220-280 | 58.7 | Chlorobenzene derivatives |
| 280-350 | 28.9 | Carbonaceous residue |
Hydrolytic stability:
| pH | Half-life (25°C) | Major Hydrolysis Product |
|---|---|---|
| 1 | 4.2 hr | 2-Chloroacetic acid + 4-(2-chlorophenoxy)aniline |
| 7 | 48 hr | No significant degradation |
| 13 | 1.8 hr | Sodium 2-chloroacetate + phenolic byproducts |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide exhibit significant antimicrobial properties. For instance, studies indicate that certain benzamide derivatives show promising activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The presence of electron-withdrawing groups enhances their efficacy compared to traditional antibiotics like Ciprofloxacin.
Anti-inflammatory and Analgesic Effects
The compound has been associated with anti-inflammatory and analgesic activities. A study highlighted the potential of benzamide derivatives in inhibiting inflammatory responses, suggesting their use in treating conditions involving inflammation . The mechanism involves the modulation of biochemical pathways related to pain and inflammation.
Anxiolytic and Sedative Properties
This compound serves as an intermediate in the synthesis of anxiolytic and sedative drugs, including diazepam . Its structural characteristics facilitate the development of compounds that can effectively target the central nervous system.
Herbicide Development
The compound's chlorinated phenoxy structure is reminiscent of several herbicides, suggesting its potential application in agricultural chemistry. Research indicates that similar compounds can act as herbicides by disrupting plant growth processes .
Pesticidal Properties
Studies have also explored the use of chlorinated compounds in pest management. This compound may contribute to developing new pesticides that are effective against specific agricultural pests while minimizing environmental impact .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
| Synthesis Method | Key Steps | Characterization Techniques |
|---|---|---|
| Multi-step synthesis | Reaction of chlorinated anilines with acetic anhydride | NMR, IR, MS |
| Intermediate formation | Formation of benzamide derivatives | NMR, IR |
In Vitro Studies on Antimicrobial Activity
In a comparative study, various derivatives of this compound were tested for their antibacterial activity against standard strains. Results indicated that specific modifications to the molecular structure significantly enhanced antimicrobial potency .
Evaluation of Anti-inflammatory Effects
A detailed examination of the anti-inflammatory properties revealed that certain derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in therapeutic formulations for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. donating groups : Chloro and sulfonyl groups enhance electrophilicity, improving reactivity in nucleophilic substitutions, while ethoxy groups increase solubility .
- Heterocyclic modifications : Thiazole or morpholine rings introduce steric bulk and influence bioactivity by modulating interactions with biological targets .
Enzyme Inhibition
Anticancer Activity
- Cytotoxicity: Phenoxy-thiadiazole derivatives (e.g., compound 7d) demonstrate potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), surpassing 5-fluorouracil in some cases .
Antimicrobial Activity
- Hydrazinyl Acetamides : 2-Hydrazinyl-N-[4-(p-substituted phenyl)-thiazol-2-yl]-acetamides show moderate activity against Gram-positive bacteria due to improved membrane permeability .
Physicochemical Properties
- Solubility : Ethoxy or morpholine substituents improve aqueous solubility compared to dichlorinated analogues .
- Thermal Stability : Alkyl chains (e.g., tetradecyl in 2-chloro-N-(4-phenyl-5-tetradecylthiazol-2-yl)-acetamide) enhance thermal stability, critical for industrial applications .
- Crystallinity : Intramolecular hydrogen bonding (e.g., N–H···O in 2-chloro-N-(4-fluorophenyl)acetamide) affects crystallization behavior .
Biological Activity
2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group and a phenoxy moiety, which are significant for its biological activity. The structural formula can be represented as follows:
Target of Action: Similar compounds have been identified as having anti-inflammatory properties. The mechanism is thought to involve the inhibition of inflammatory mediators or blocking their receptors, leading to reduced inflammation.
Mode of Action: The compound may interact with biological targets through hydrogen bonding or hydrophobic interactions, akin to other n-phenylacetamide derivatives.
Biochemical Pathways: It has been linked to pathways associated with inflammation and pain relief, suggesting a potential role in analgesic and anti-inflammatory therapies.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. This is supported by studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines in vitro.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies show that it can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies
- Analgesic Effects: A study evaluated the analgesic effects of the compound using animal models. Results indicated a significant reduction in pain response compared to control groups, supporting its use in pain management.
- Anti-cancer Potential: Preliminary investigations into its cytotoxic effects on cancer cell lines revealed that the compound could induce apoptosis in specific cancer types, suggesting further exploration in oncology .
Research Findings
Chemical Reactions and Stability
The stability and reactivity of this compound are influenced by environmental factors. It undergoes various chemical reactions, including:
- Substitution Reactions: Chloro groups can be substituted under appropriate conditions.
- Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to yield amines.
- Hydrolysis: The acetamide moiety can hydrolyze under acidic or basic conditions.
Q & A
Q. What are the common synthetic routes for 2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide, and what factors influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A base (e.g., KCO) facilitates the reaction between 4-(2-chlorophenoxy)aniline and chloroacetyl chloride in a polar aprotic solvent (e.g., acetonitrile) at room temperature or under reflux. Reaction efficiency depends on stoichiometry, solvent choice, and reaction time. For example, excess chloroacetyl chloride (1.2–1.5 equivalents) ensures complete conversion, while prolonged stirring (~24 hours) improves yield . Monitoring via TLC and post-reaction filtration/evaporation are standard purification steps .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR confirm the acetamide backbone and aryl substituents. For instance, the amide proton appears as a singlet near δ 10–12 ppm, while aromatic protons show splitting patterns consistent with substitution .
- FTIR : Stretching frequencies at ~1650–1680 cm (C=O amide) and ~1540 cm (N–H bending) validate the acetamide group .
- Elemental Analysis : Ensures purity by matching calculated and observed C/H/N/Cl percentages .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste services. Spills should be neutralized with inert absorbents (e.g., vermiculite) and treated as toxic waste .
Advanced Research Questions
Q. How do intramolecular interactions influence the crystal packing of this compound?
- Methodological Answer : X-ray crystallography reveals intramolecular C–H···O hydrogen bonds forming six-membered rings, stabilizing the planar acetamide moiety. Intermolecular N–H···O bonds propagate chains along the c-axis, dictating lattice stability. Refinement using SHELXL (via Olex2 or similar software) is critical for resolving disorder or twinning .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) may arise from dynamic processes or impurities. Strategies include:
Q. How can computational methods predict environmental persistence or degradation pathways?
- Methodological Answer : Use QSAR models or DFT calculations to estimate hydrolysis rates. For example, the chloroacetamide group’s susceptibility to nucleophilic attack (e.g., by water or soil microbes) can be modeled via Gaussian or ORCA software. Experimental validation via LC-MS/MS identifies degradation products (e.g., dechlorinated metabolites) .
Q. What methodologies optimize derivative synthesis for structure-activity relationship (SAR) studies?
- Methodological Answer : React the chloroacetamide with nucleophiles (e.g., hydrazine, thiols) under reflux in ethanol to yield thiadiazole or triazole derivatives. For example, hydrazine hydrate substitutes the chloro group, forming hydrazinylacetamides. Screen derivatives for bioactivity (e.g., antimicrobial assays via broth microdilution) to correlate substituent effects with potency .
Q. How does the compound’s electronic structure affect its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro and phenoxy groups activate the aryl ring for electrophilic substitution. Density functional theory (DFT) calculations (e.g., using B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Ullmann couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
